(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl
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Overview
Description
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl is a bicyclic amine compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl typically involves multiple steps, starting from readily available starting materials. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of antiviral drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic amine with similar structural features but different functional groups.
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-ylmethanamine dihydrochloride: A compound with a benzyl group attached to the bicyclic structure.
Uniqueness
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl is unique due to its specific substitution pattern and the presence of the methanamine group. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-6-5(2-8)7(6)4-9;;/h5-7H,2-4,8H2,1H3;2*1H |
InChI Key |
LYTMLDNNRTVHBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C(C1)C2CN.Cl.Cl |
Origin of Product |
United States |
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